trans-Ned-19 Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

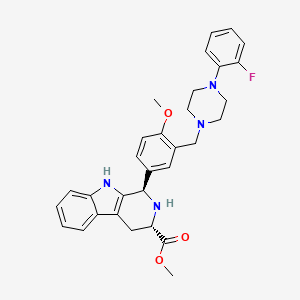

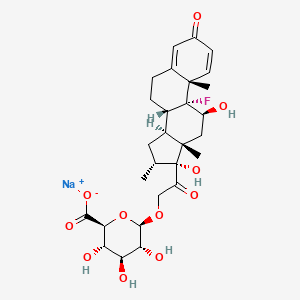

trans-Ned-19 Methyl Ester: is a synthetic compound with the molecular formula C31H33FN4O3 and a molecular weight of 528.617 g/mol . It is known for its role as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Ned-19 Methyl Ester typically involves the transesterification process. Transesterification is the conversion of one ester into another through the exchange of -OR groups. This reaction can be performed under either acidic or basic conditions . Under basic conditions, an alkoxide ion performs nucleophilic addition upon the ester, resulting in a tetrahedral intermediate, which then undergoes elimination to give the final ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes, where the ester is placed in a large excess of an alcohol along with the presence of either an acid or a base to drive the reaction forward .

Chemical Reactions Analysis

Types of Reactions: trans-Ned-19 Methyl Ester primarily undergoes transesterification reactions. This involves the exchange of the organic functional group R″ of an ester with the organic group R’ of an alcohol .

Common Reagents and Conditions:

Basic Conditions: Sodium ethoxide (NaOCH2CH3) is commonly used as a reagent.

Acidic Conditions: Strong acids like sulfuric acid (H2SO4) can catalyze the reaction by donating a proton to the carbonyl group.

Major Products: The major products of these reactions are different esters and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

trans-Ned-19 Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

trans-Ned-19 Methyl Ester exerts its effects by acting as an antagonist of the NAADP receptor. It blocks NAADP signaling, thereby inhibiting calcium release from lysosomes . The mechanism involves the binding of this compound to the NAADP receptor, preventing the normal NAADP-mediated calcium flux .

Comparison with Similar Compounds

cis-Ned-19: Another isomer of Ned-19, but with a significantly lower potency compared to trans-Ned-19.

Fatty Acid Methyl Esters (FAMEs): Used in biodiesel production, but differ in their applications and chemical properties.

Uniqueness: trans-Ned-19 Methyl Ester is unique due to its high selectivity and potency as an NAADP receptor antagonist, making it a valuable tool in research related to calcium signaling .

Properties

Molecular Formula |

C31H33FN4O3 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |

InChI Key |

NBQAXYMLTXNBOS-LITSAYRRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13446790.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide](/img/structure/B13446796.png)

![5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine](/img/structure/B13446810.png)

![(1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B13446842.png)